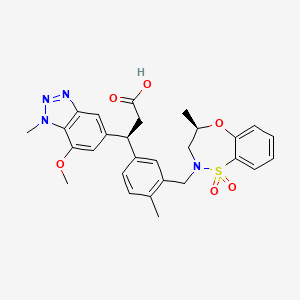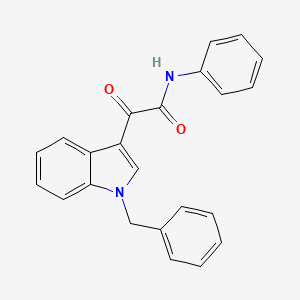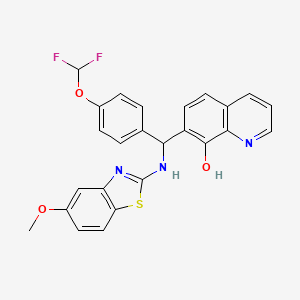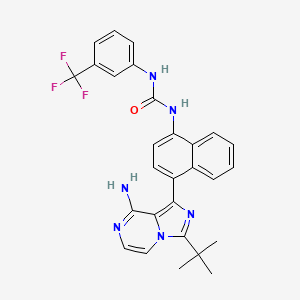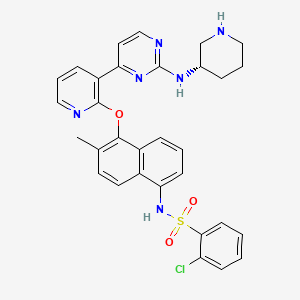
N,N-Dimethyl-N'-(2-pyridylmethyl)-1,4-benzenediamine
描述
L2-b is a bifunctional Aβ-interacting, metal-chelating molecule that modulates ROS production in, and improves survival of neuroblastoma cells incubated in the presence of Aβ along with Copper or Zinc. In cell-free aggregation studies, L2-b inhibits metal-induced Aβ aggregation, and also promotes the dissociation of Ab aggregates in homogenates of human AD brain samples.
属性
IUPAC Name |
4-N,4-N-dimethyl-1-N-(pyridin-2-ylmethyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-17(2)14-8-6-12(7-9-14)16-11-13-5-3-4-10-15-13/h3-10,16H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKLBFYMQFBFJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52688-60-5 | |
| Record name | 52688-60-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N,N-Dimethyl-N'-(2-pyridylmethyl)-1,4-benzenediamine interact with its target and what are the downstream effects?
A1: this compound (L2-b) is a bifunctional molecule designed to interact with both metal ions and Aβ species. [] This interaction stems from its structure, which allows it to bind to both metal ions (likely through the nitrogen atoms in the pyridine and amine groups) and Aβ peptides. While the precise binding sites on Aβ are not specified in the research, this dual interaction enables L2-b to interfere with metal-induced Aβ aggregation. [] This interference has been observed in vitro and within human neuroblastoma cells, leading to a modulation of metal-induced Aβ aggregation and a reduction in neurotoxicity. [] Furthermore, applying L2-b to human AD brain tissue homogenates containing metal ions and Aβ species resulted in the disassembly of Aβ aggregates. []
Q2: What is known about the structure-activity relationship (SAR) of this compound?
A2: The research highlights the importance of the bifunctional nature of L2-b for its activity. [] While the study doesn't delve into specific structural modifications and their impact, it does present a less effective analogue, N-(pyridin-2-ylmethyl)aniline (L2-a), which lacks the two methyl groups present in L2-b. This suggests that the dimethylated amine group in L2-b plays a crucial role in enhancing its interaction with the target, potentially by influencing its binding affinity or modulating its overall physicochemical properties. [] Further SAR studies would be beneficial to understand the impact of different structural modifications on the compound's potency, selectivity, and ultimately its therapeutic potential.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



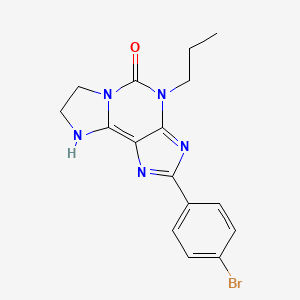
![Ethyl 3-[(E)-2-Amino-1-Cyanoethenyl]-6,7-Dichloro-1-Methyl-1h-Indole-2-Carboxylate](/img/structure/B608335.png)

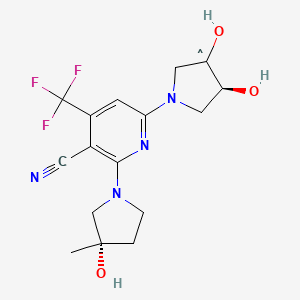

![methyl N-[4-[2-[[4-anilino-5-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)pyrimidin-2-yl]amino]ethyl]phenyl]carbamate](/img/structure/B608340.png)
